Cas no 2138294-81-0 (5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol)
![5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol structure](https://www.kuujia.com/scimg/cas/2138294-81-0x500.png)
5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol
- 2138294-81-0
- EN300-742656
-
- Inchi: 1S/C10H15N3O/c1-13-3-2-12-10(13)5-8-4-9(14)7-11-6-8/h2-4,9,11,14H,5-7H2,1H3
- InChI Key: DYKITVZUOVGQJM-UHFFFAOYSA-N
- SMILES: OC1C=C(CC2=NC=CN2C)CNC1
Computed Properties
- Exact Mass: 193.121512110g/mol
- Monoisotopic Mass: 193.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 50.1Ų
5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-742656-0.25g |
5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol |
2138294-81-0 | 95.0% | 0.25g |
$1841.0 | 2025-03-11 | |
Enamine | EN300-742656-2.5g |
5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol |
2138294-81-0 | 95.0% | 2.5g |
$3925.0 | 2025-03-11 | |
Enamine | EN300-742656-0.05g |
5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol |
2138294-81-0 | 95.0% | 0.05g |
$1682.0 | 2025-03-11 | |
Enamine | EN300-742656-0.1g |
5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol |
2138294-81-0 | 95.0% | 0.1g |
$1761.0 | 2025-03-11 | |
Enamine | EN300-742656-1.0g |
5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol |
2138294-81-0 | 95.0% | 1.0g |
$2002.0 | 2025-03-11 | |
Enamine | EN300-742656-10.0g |
5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol |
2138294-81-0 | 95.0% | 10.0g |
$8611.0 | 2025-03-11 | |
Enamine | EN300-742656-0.5g |
5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol |
2138294-81-0 | 95.0% | 0.5g |
$1922.0 | 2025-03-11 | |
Enamine | EN300-742656-5.0g |
5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol |
2138294-81-0 | 95.0% | 5.0g |
$5807.0 | 2025-03-11 |
5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol Related Literature
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on 5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol
Exploring the Potential of 5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol (CAS No. 2138294-81-0) in Modern Research
In the rapidly evolving field of medicinal chemistry, 5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol (CAS No. 2138294-81-0) has emerged as a compound of significant interest. This molecule, characterized by its unique imidazole and tetrahydropyridine moieties, offers a promising scaffold for drug discovery and biochemical research. Researchers are increasingly focusing on its potential applications in targeting neurological disorders, inflammatory pathways, and metabolic diseases, aligning with current trends in precision medicine and personalized therapeutics.
The structural complexity of 5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol allows it to interact with various biological targets, including G-protein-coupled receptors (GPCRs) and enzyme inhibitors. Recent studies highlight its relevance in modulating dopaminergic and serotonergic systems, which are critical in addressing conditions like Parkinson's disease and depression. These findings resonate with the growing public interest in mental health and neurodegenerative diseases, topics frequently searched in academic and healthcare forums.
From a synthetic chemistry perspective, the CAS No. 2138294-81-0 compound exemplifies innovation in heterocyclic chemistry. Its imidazole ring contributes to hydrogen bonding capabilities, while the tetrahydropyridine segment enhances bioavailability—a key consideration in modern drug design. This dual functionality makes it a subject of interest for researchers exploring structure-activity relationships (SAR) and ADMET properties, frequently queried terms in pharmaceutical databases.
The compound’s potential extends to cancer research, where its ability to influence cell signaling pathways is under investigation. With rising global attention on targeted therapies and immuno-oncology, 5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol could contribute to next-generation treatments. Its low toxicity profile in preliminary studies further supports its viability, addressing the demand for safer therapeutics—a recurring theme in patient-centric healthcare discussions.
In the context of green chemistry, the synthesis of CAS No. 2138294-81-0 aligns with efforts to reduce environmental impact. Researchers are optimizing routes using catalytic methods and biodegradable solvents, reflecting the industry’s shift toward sustainability. This aspect appeals to both academia and environmentally conscious investors, as searches for eco-friendly synthesis continue to rise.
As the scientific community delves deeper into the applications of 5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol, its versatility positions it at the intersection of cutting-edge research and therapeutic innovation. Whether in computational drug screening or in vivo studies, this compound exemplifies the synergy between molecular design and biological efficacy—a narrative that captivates researchers and healthcare professionals alike.
2138294-81-0 (5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol) Related Products
- 1804346-11-9(2-Iodo-3-methoxy-6-(trifluoromethoxy)pyridine-4-sulfonamide)
- 2228191-29-3(2-(2-azidoethyl)-1-bromo-3-methoxybenzene)
- 2034444-91-0(2-methyl-3-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide)
- 338793-16-1(7-(2-Furyl)1,2,4triazolo1,5-apyrimidin-2-ylamine)
- 2171245-69-3(1-{(2R)-oxolan-2-ylmethyl}cyclopropane-1-carbaldehyde)
- 1233885-61-4(Atazanavir N13-descarboxymethyl)
- 1805464-94-1(2-(Difluoromethyl)-3-fluoro-4-methylpyridine-5-acetonitrile)
- 1862660-23-8(1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-ol)
- 416866-32-5(N-(1-methoxypropan-2-yl)cyclooctanamine)
- 941951-19-5(4-(4-chlorobenzenesulfonyl)-N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylbutanamide)




